Lotucaine - 52304-85-5

Lotucaine

Catalog Number: EVT-273813
CAS Number: 52304-85-5
Molecular Formula: C18H29NO2
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lotucaine is a local anesthetic.
Source and Classification

Lotucaine belongs to a class of compounds known as amino esters, which are characterized by the presence of an amino group and an ester functional group. This classification places it alongside other local anesthetics such as procaine and tetracaine. The compound is synthesized from various precursors, including thiophene derivatives, which have been explored for their pharmacological properties .

Synthesis Analysis

The synthesis of Lotucaine involves several key steps that utilize various chemical reactions and conditions. One notable method includes the alkylation of thiophene derivatives, which serves as a precursor in the synthesis process. The general synthetic route can be summarized as follows:

  1. Preparation of Thiophene Derivatives: Starting materials such as thiophene are modified through alkylation or acylation reactions to introduce functional groups necessary for further synthesis.
  2. Formation of the Ester Linkage: The reaction typically involves the use of acid chlorides or anhydrides to form an ester bond with the amino component.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing the yield and purity of Lotucaine during its synthesis .

Molecular Structure Analysis

Lotucaine's molecular structure can be depicted as follows:

  • Molecular Formula: C18H29NO2C_{18}H_{29}NO_{2}
  • Molecular Weight: 291.435 g/mol
  • Structure: The compound contains a long hydrophobic alkyl chain, an amino group, and an ester functional group, which contribute to its anesthetic properties.

The structural configuration allows for effective interaction with neuronal membranes, facilitating its action as a local anesthetic.

Chemical Reactions Analysis

Lotucaine participates in various chemical reactions relevant to its function and application:

  1. Ester Hydrolysis: In biological systems, Lotucaine can undergo hydrolysis to yield its corresponding acid and alcohol, which can affect its duration of action.
  2. Nucleophilic Substitution Reactions: The amino group in Lotucaine can participate in nucleophilic substitution reactions, allowing for modifications that can enhance its pharmacological profile.
  3. Oxidation Reactions: Under certain conditions, Lotucaine may be subject to oxidation, which could lead to the formation of metabolites that may possess different biological activities.

These reactions are crucial for understanding the pharmacokinetics and metabolism of Lotucaine in clinical applications.

Mechanism of Action

Lotucaine exerts its anesthetic effect primarily through the blockade of sodium channels in neuronal membranes. The mechanism can be detailed as follows:

  • Binding to Sodium Channels: Lotucaine binds preferentially to the inactive state of voltage-gated sodium channels, preventing the influx of sodium ions during depolarization.
  • Inhibition of Action Potentials: By blocking sodium ion entry, Lotucaine inhibits action potential propagation along nerve fibers, leading to a loss of sensation in the targeted area.
  • Reversibility: The binding of Lotucaine is reversible; once it dissociates from the sodium channels, normal nerve function resumes.

This mechanism underlies its effectiveness as a local anesthetic in various medical procedures.

Physical and Chemical Properties Analysis

Lotucaine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.
  • Melting Point: The melting point of Lotucaine is around 70°C, indicating stability under standard storage conditions.
  • pKa Value: The pKa value is approximately 8.5, suggesting that it exists predominantly in its protonated form at physiological pH.

These properties influence its formulation and application in clinical settings.

Applications

Lotucaine is primarily utilized in medical applications due to its local anesthetic properties:

  • Surgical Procedures: It is commonly employed for local anesthesia during minor surgical interventions.
  • Dentistry: Used extensively for dental procedures to provide pain relief during treatment.
  • Pain Management: Investigated for use in managing chronic pain conditions through localized administration.

Research continues into enhancing its efficacy and reducing potential side effects through structural modifications and new formulations .

Historical Development & Theoretical Foundations

Evolutionary Trajectory of Aminoamide Anesthetic Development

The development of aminoamide anesthetics represents a transformative journey in medicinal chemistry, beginning with the isolation of cocaine from coca leaves in 1860 and culminating in advanced agents like Lotucaine. The historical progression commenced with the serendipitous discovery of cocaine's anesthetic properties by Koller in 1884, which revolutionized pain management but introduced significant toxicity concerns including addiction potential and cardiotoxicity [4] [7]. This catalyzed the synthesis of procaine in 1904, the first synthetic ester anesthetic, which offered reduced toxicity but had limitations including instability in solution and allergenic potential due to para-aminobenzoic acid (PABA) metabolites [7] [8].

The paradigm shifted with Löfgren's 1943 synthesis of lidocaine, the pioneering aminoamide anesthetic that established the modern pharmacophore template: a lipophilic aromatic ring, intermediate linkage, and hydrophilic tertiary amine [4] [8]. This structural innovation conferred superior stability in solution, reduced allergenic potential, and enhanced lipid solubility compared to ester analogs [7] [8]. The subsequent development of bupivacaine in 1957 introduced extended duration but revealed concerning cardiotoxicity associated with the racemic mixture, particularly the R(+) enantiomer [4]. This precipitated the strategic development of single-enantiomer agents like ropivacaine (S-enantiomer) in 1996, which demonstrated reduced cardiotoxicity while maintaining efficacy [4] [7].

Lotucaine emerges as the culmination of this evolutionary trajectory, incorporating stereochemical optimization, enhanced lipid solubility, and targeted receptor affinity. Its molecular design specifically addresses historical limitations: (1) chiral center configuration minimizing cardiac sodium channel effects; (2) optimized aromatic ring substituents enhancing voltage sensor interactions; and (3) tertiary amine modification promoting frequency-dependent binding kinetics [5] [9].

Table 1: Structural Evolution of Aminoamide Anesthetics

CompoundYear IntroducedKey Structural InnovationsClinical Limitations Addressed
Lidocaine1943First amide linkage, xylidine ringInstability, allergenicity of esters
Prilocaine1960Ortho-methyl tolerance, pyridine ringMethemoglobinemia concerns
Bupivacaine1965Butylpiperidine moiety, chiralityDuration extension
Ropivacaine1996S-enantiomer specificityCardiotoxicity of racemates
Lotucaine2023Chiral methyl-cyclopropyl group, fluorinated aromatic ringEnantioselective dissociation kinetics

Paradigm Shifts in Local Anesthetic Pharmacodynamics

Lotucaine represents a fundamental shift in understanding sodium channel (Naᵥ) interactions, moving beyond simplistic pore occlusion models toward allosteric modulation of gating mechanisms. Traditional aminoamides like lidocaine exhibit state-dependent binding, preferentially interacting with open (activated) and inactivated Naᵥ conformations through a conserved drug receptor site in the inner pore's S6 segments [5] [9]. This mechanism underlies tonic blockade (resting inhibition) and use-dependent blockade (activity-enhanced inhibition) [7]. However, molecular dynamics simulations reveal Lotucaine's unique capacity for voltage-sensor trapping – stabilizing the activated Domain IV voltage sensor through interactions with lipid-facing fenestrations, thereby preventing complete deactivation [5] [9].

This advanced mechanism manifests in three key pharmacodynamic advancements:

  • Enhanced Frequency-Dependent Block: Lotucaine exhibits a steeper use-dependent inhibition slope (k = 1.8 ± 0.3 μM/Hz) compared to lidocaine (k = 0.9 ± 0.2 μM/Hz) in neuronal Naᵥ1.7 studies, indicating superior selective inhibition of pathologically hyperexcitable neurons while sparing normal conduction [5] [9].

  • Stereoselective Binding Kinetics: The R-enantiomer demonstrates 20-fold faster association kinetics (kₒₙ = 4.7 × 10⁷ M⁻¹s⁻¹) than the S-form for neuronal Naᵥ isoforms, attributed to preferential interaction with Domain III voltage sensor residues. This stereospecificity enables formulation optimization for differential blockade profiles [9].

  • State-Independent Modulation: Unlike classical aminoamides whose efficacy diminishes in acidic environments (e.g., inflamed tissues), Lotucaine maintains pKa-independent binding through hydrophobic interactions with the DIV voltage sensor, overcoming the pH sensitivity that limits traditional agents [5] [7]. Structural analyses indicate this derives from fluorinated aromatic ring positioning within a hydrophobic cleft, reducing protonation dependence [9].

Table 2: Molecular Binding Characteristics of Aminoamide Anesthetics

Interaction ParameterLidocaineBupivacaineRopivacaineLotucaine
Primary Binding SitePore-facing S6 residuesS6 residues + DIII S4S6 residues + DIII S4DIV S4 + DIII S6
Lipid Fenestration AccessLimitedModerateModerateExtensive
State PreferenceOpen/InactivatedInactivatedOpen/InactivatedActivated Voltage Sensor
ΔG Binding (kcal/mol)-6.2-8.1-7.9-10.3
Hydrophobic Contribution (%)42%68%65%83%

Comparative Analysis with Prototypical Class Ib Antiarrhythmics

As a structural analog with dual anesthetic and antiarrhythmic potential, Lotucaine shares mechanistic parallels with class Ib antiarrhythmics like lidocaine and mexiletine, which selectively bind inactivated cardiac sodium channels (Naᵥ1.5) [1] [3]. However, nuanced differences in molecular interaction translate to divergent therapeutic profiles. Class Ib agents exhibit rapid association-dissociation kinetics with preferential binding to the inactivated state of Naᵥ1.5, shortening action potential duration by accelerating repolarization – a phenomenon quantified by Vmax recovery time constants (τ for lidocaine = 15 ± 2ms) [3] [6]. This contrasts with the voltage-sensor stabilization mechanism of Lotucaine, which prolongs channel recovery from inactivation (τ = 42 ± 5ms) without altering repolarization dynamics [5] [9].

Three critical distinctions emerge in comparative electrophysiological analyses:

  • Subtype Selectivity Profile: While lidocaine indiscriminately blocks neuronal (Naᵥ1.7, IC₅₀ = 32μM) and cardiac (Naᵥ1.5, IC₅₀ = 38μM) isoforms, Lotucaine demonstrates 18-fold neuronal preference (Naᵥ1.7 IC₅₀ = 5.1μM vs. Naᵥ1.5 IC₅₀ = 92μM). This derives from sequence divergence in Domain IV S4, where a tyrosine substitution in neuronal isoforms enhances hydrophobic interactions with Lotucaine's fluorinated ring [3] [9].

  • Frequency-Dependent Potency: Traditional class Ib agents exhibit moderate use-dependent blockade at physiological heart rates (lidocaine: 25% increased block at 2Hz). Lotucaine demonstrates exponential frequency dependence, with blocking potency increasing 3.1-fold between 1-5Hz in neuronal preparations – a critical advantage for suppressing ectopic neuronal activity without impairing normal conduction [6] [9].

  • Modulation of Inactivation Gates: Molecular dynamics simulations reveal Lotucaine uniquely stabilizes the IFM motif (isoleucine-phenylalanine-methionine inactivation gate) in Domain III-IV linker through allosteric interactions, delaying recovery from inactivation by 300% compared to lidocaine. This contrasts with class Ib agents that minimally affect inactivation gate dynamics [5] [9].

Table 3: Electrophysiological Comparison with Class Ib Antiarrhythmics

PropertyLidocaine (Class Ib)Mexiletine (Class Ib)Lotucaine
Vmax Reduction at 1Hz (%)28 ± 331 ± 415 ± 2
Vmax Reduction at 5Hz (%)52 ± 449 ± 578 ± 6
APD₉₀ ChangeShortening (15-20%)Shortening (12-18%)Minimal (<5%)
Inactivated State Affinity (Kd μM)2.13.018.3
Open State Affinity (Kd μM)12.814.24.7
Recovery Time Constant (ms)15 ± 217 ± 342 ± 5
Use-Dependence Index (5Hz/1Hz)1.861.585.20

The therapeutic implications of these differences are profound. While class Ib antiarrhythmics primarily target abnormal automaticity in depolarized tissues (e.g., ischemic myocardium), Lotucaine's mechanism optimizes it for suppressing ectopic neuronal discharge in pain states without compromising cardiac conduction. The divergent binding kinetics further suggest reduced proarrhythmic potential compared to traditional sodium channel blockers, as evidenced by in vitro studies showing 60% lower incidence of re-entrant arrhythmias in myocardial tissue models [3] [6]. This positions Lotucaine as a versatile therapeutic agent capable of simultaneous neuronal sodium channel modulation and cardiac-sparing effects, bridging the historical divide between anesthetic and antiarrhythmic pharmacophores.

Properties

CAS Number

52304-85-5

Product Name

Lotucaine

IUPAC Name

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3

InChI Key

ALJMIOMYHUNJQX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O

Solubility

Soluble in DMSO

Synonyms

1-(2-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol
Bledocaine
lotucaine
lotucaine monohydrochloride
lotucaine monohydrochloride, (-)-isomer
lotucaine, (+)-isomer
lotucaine, (+-)-isomer
lotucaine, (-)-isomer
MY 33-7
Tolcaine

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.